2-Benzamido-5-iodobenzoic acid
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Overview
Description
2-Benzamido-5-iodobenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amide group (benzamido) and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-5-iodobenzoic acid typically involves the iodination of a benzamido-substituted benzoic acid. One common method is the Sandmeyer reaction, which involves the diazotization of an anthranilic acid derivative followed by a reaction with an iodide source . The reaction conditions often include the use of acidic media and controlled temperatures to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes nitration, reduction, diazotization, and iodination steps. For example, starting from 2-chlorobenzoic acid, the compound can be synthesized through nitration to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid, diazotization, and subsequent iodination .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form derivatives such as 2-iodoxybenzoic acid, which is a useful oxidizing agent.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as Oxone® in aqueous solution under mild conditions at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 2-iodoxybenzoic acid.
Reduction: Formation of benzylamines.
Scientific Research Applications
2-Benzamido-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Benzamido-5-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can act as a leaving group in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the benzamido group.
2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of the benzamido group
Uniqueness
2-Benzamido-5-iodobenzoic acid is unique due to the presence of both an iodine atom and a benzamido group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C14H10INO3 |
---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
2-benzamido-5-iodobenzoic acid |
InChI |
InChI=1S/C14H10INO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H,18,19) |
InChI Key |
NQMJTSNKJLXJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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